2-(6-fluoro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13863934 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorogenic Dyes Synthesis
A study conducted by Zaitseva et al. (2020) explored the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, leading to compounds with potential application as fluorogenic dyes. The compounds exhibit significant shifts in absorption and emission maxima, suggesting their use in fluorogenic applications (Zaitseva et al., 2020).
Metabolic Stability in Drug Design
In the quest for improving metabolic stability in drug design, Stec et al. (2011) investigated various 6,5-heterocyclic analogs as alternatives to reduce metabolic deacetylation. Their study provides insights into structural modifications that enhance metabolic stability, a critical aspect in the development of new therapeutic agents (Stec et al., 2011).
Anticancer Screening
Research by Abu-Melha (2021) focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their screening against various cancer cell lines. The study highlights the potential anticancer activities of these compounds, indicating their relevance in cancer research (Abu-Melha, 2021).
Radioligand Development for Clinical Studies
Iwata et al. (2000) reported the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether as a potential histamine H3 receptor ligand, labeled with 18F for PET studies. This research is significant for developing radioligands for clinical imaging studies, particularly in the context of neurological disorders (Iwata et al., 2000).
Enzyme Activity Inhibition Studies
The inhibition of lysozyme by imidazole and indole derivatives was examined by Shinitzky et al. (1966), revealing insights into the inhibition mechanisms and interactions between imidazole rings and enzyme activity. This research contributes to understanding enzyme inhibition and potential therapeutic implications (Shinitzky et al., 1966).
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(3-imidazol-1-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-3-2-13-4-8-21(15(13)10-14)11-16(22)19-5-1-7-20-9-6-18-12-20/h2-4,6,8-10,12H,1,5,7,11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYONPUZTSKZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCN3C=CN=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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